Hydroxy-PEG3-SS-PEG3-alcohol is classified as a cleavable linker due to its disulfide bond, which can be broken under reducing conditions. This property is particularly beneficial in drug development, allowing for controlled drug release in specific biological environments. The compound is synthesized from polyethylene glycol and disulfide-containing compounds, making it a key component in modern therapeutic strategies aimed at improving the precision of drug delivery .
The synthesis of Hydroxy-PEG3-SS-PEG3-alcohol involves a multi-step process that typically includes the following technical parameters:
The molecular structure of Hydroxy-PEG3-SS-PEG3-alcohol can be described as follows:
The general formula can be represented as:
This structure allows for flexibility and stability in biological systems while enabling cleavage under reducing conditions, which is critical for its application in ADCs .
Hydroxy-PEG3-SS-PEG3-alcohol participates in several chemical reactions:
The mechanism of action of Hydroxy-PEG3-SS-PEG3-alcohol revolves around its ability to facilitate targeted drug delivery through ADCs:
Hydroxy-PEG3-SS-PEG3-alcohol exhibits several notable physical and chemical properties:
Hydroxy-PEG3-SS-PEG3-alcohol has diverse applications in scientific research and pharmaceutical development:
Disulfide-bridged linkers like Hydroxy-PEG3-SS-PEG3-alcohol (C₁₆H₃₄O₈S₂, MW 418.57) are engineered to leverage redox-sensitive cleavage for targeted payload release. The design incorporates three core principles:
Table 1: Key Design Features of Disulfide-Bridged PEG Linkers
Feature | Role in ADC Design | Impact on Performance |
---|---|---|
Disulfide Bond | Cleavage in reducing environments (e.g., cytoplasm) | Enables tumor-specific drug release [5] |
PEG3 Chains (×2) | Enhances water solubility of hydrophobic payloads | Reduces aggregation and improves biocompatibility [4] |
Terminal Hydroxyls | Serve as handles for bioconjugation | Allows derivatization with amines, carboxyls, etc. [2] |
Synthesis involves sequential coupling to assemble the symmetric PEG3-SS-PEG3 backbone, followed by terminal group modification:
Table 2: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield | Purity Control |
---|---|---|---|
Disulfide Coupling | Cystamine, K₂CO₃, CH₃CN, 60°C, 12h | 82% | TLC (Rf = 0.3 in EtOAc) |
PEG3 Chain Assembly | Ethylene oxide, thioglycolic acid, 120°C | 75% | MALDI-TOF (m/z 418.57) |
Terminal Hydroxylation | NaBH₄, THF, 25°C, 2h | 95% | ¹H-NMR (δ 3.72 ppm) [1] |
The terminal hydroxyl groups (-OH) of Hydroxy-PEG3-SS-PEG3-alcohol serve as versatile sites for derivatization to enable covalent conjugation:
Critical Consideration: Functionalization must retain disulfide lability. A 5–10 Å spacer between the disulfide and reactive group prevents steric hindrance during cleavage [2] [6].
The linker’s pharmacokinetic and cleavage properties are tuned via structural adjustments:1. PEG Length Optimization:- PEG3 (n=3): Balances solubility (logP = -1.2) and steric effects. Longer chains (e.g., PEG6) increase hydrodynamic radius by 40%, delaying renal clearance but potentially reducing cellular uptake efficiency [1] [4].- Solubility Impact: Hydroxy-PEG3-SS-PEG3-alcohol increases drug solubility by >50-fold compared to non-PEGylated analogs, critical for hydrophobic cytotoxins like MMAE [2].2. Disulfide Bond Positioning:- Central placement within the linker maximizes exposure to reducing agents. Flanking methylene groups (-CH₂-SS-CH₂-) enhance susceptibility to glutathione versus serum thiols (cleavage half-life: 2h in 10 mM GSH vs. >72h in plasma) [5] [6].3. Asymmetric Modifications: Replacing one PEG3-alcohol arm with a shorter chain (e.g., PEG1) accelerates cleavage by 30% due to reduced steric shielding of the disulfide bond [6].
Table 3: Structure-Property Relationships in PEG-SS Linkers
Structural Feature | Pharmacokinetic Impact | Cleavage Rate (10 mM GSH) |
---|---|---|
PEG3-SS-PEG3 (Symmetric) | Optimal balance: t₁/₂ = 8h in plasma | 2.0 h⁻¹ |
PEG6-SS-PEG6 | Extended circulation (t₁/₂ = 15h), slower tumor uptake | 1.2 h⁻¹ |
PEG1-SS-PEG3 (Asymmetric) | Rapid clearance (t₁/₂ = 4h), enhanced tumor penetration | 2.6 h⁻¹ [1] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7